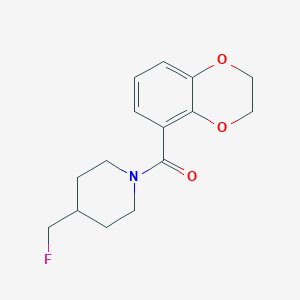![molecular formula C16H15ClO2 B12225045 4-[(4-Ethylphenoxy)methyl]benzoyl chloride](/img/structure/B12225045.png)
4-[(4-Ethylphenoxy)methyl]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Ethylphenoxy)methyl]benzoyl chloride is an organic compound with the molecular formula C16H15ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-ethylphenoxy methyl group. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylphenoxy)methyl]benzoyl chloride can be achieved through several methods. One common method involves the reaction of 4-ethylphenol with benzyl chloride to form 4-ethylphenoxy methylbenzene. This intermediate is then reacted with thionyl chloride to produce this compound.
-
Step 1: Formation of 4-ethylphenoxy methylbenzene
Reactants: 4-ethylphenol, benzyl chloride
Conditions: Reflux in the presence of a base such as potassium carbonate
Product: 4-ethylphenoxy methylbenzene
-
Step 2: Formation of this compound
Reactants: 4-ethylphenoxy methylbenzene, thionyl chloride
Conditions: Reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylphenoxy)methyl]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-[(4-Ethylphenoxy)methyl]benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions typically involve reflux in an appropriate solvent.
Hydrolysis: Water or aqueous base; conditions involve heating.
Reduction: Reducing agents such as lithium aluminum hydride; conditions involve reflux in an inert solvent.
Major Products Formed
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 4-[(4-Ethylphenoxy)methyl]benzoic acid.
Reduction: Corresponding alcohol.
Scientific Research Applications
4-[(4-Ethylphenoxy)methyl]benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylphenoxy)methyl]benzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Benzoyl chloride
- 4-Methylbenzoyl chloride
- 4-Methoxybenzoyl chloride
Comparison
4-[(4-Ethylphenoxy)methyl]benzoyl chloride is unique due to the presence of the 4-ethylphenoxy methyl group, which imparts distinct chemical properties and reactivity compared to other benzoyl chloride derivatives
Properties
Molecular Formula |
C16H15ClO2 |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
4-[(4-ethylphenoxy)methyl]benzoyl chloride |
InChI |
InChI=1S/C16H15ClO2/c1-2-12-5-9-15(10-6-12)19-11-13-3-7-14(8-4-13)16(17)18/h3-10H,2,11H2,1H3 |
InChI Key |
CULRKBVWIBRVBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide](/img/structure/B12224969.png)
![4-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B12224980.png)
![1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12224982.png)

![11-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B12224990.png)

![3-Fluoro-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidine-3-carboxamide](/img/structure/B12224997.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12224998.png)
![N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12225002.png)
![N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B12225019.png)
![5-Fluoro-4-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B12225024.png)
![[(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12225040.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12225051.png)
